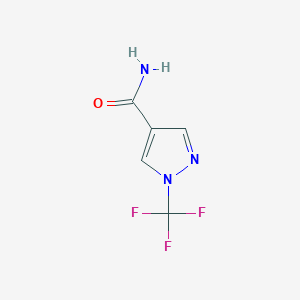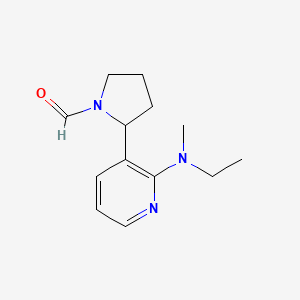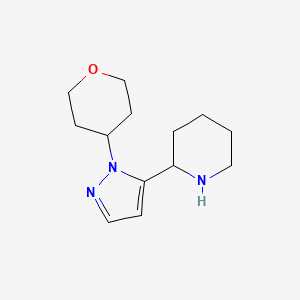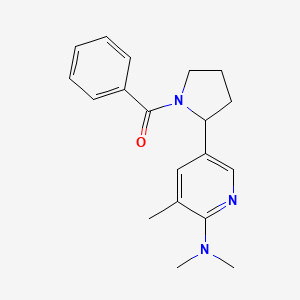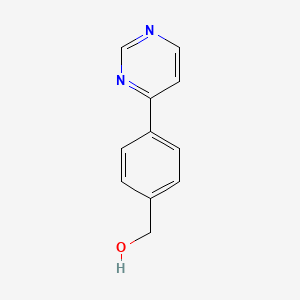
(4-(Pyrimidin-4-yl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Pyrimidin-4-yl)phenyl)methanol is an organic compound with the molecular formula C11H10N2O It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(Pyrimidin-4-yl)phenyl)methanol involves the reduction of the corresponding aldehyde, (4-(Pyrimidin-4-yl)phenyl)aldehyde, using a reducing agent such as sodium borohydride in a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature, and methanol is added dropwise to the reaction mixture. The product is then purified through standard techniques such as extraction and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-(Pyrimidin-4-yl)phenyl)aldehyde or (4-(Pyrimidin-4-yl)phenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form (4-(Pyrimidin-4-yl)phenyl)methane using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (4-(Pyrimidin-4-yl)phenyl)aldehyde, (4-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives of the phenyl ring.
Scientific Research Applications
(4-(Pyrimidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (4-(Pyrimidin-4-yl)phenyl)aldehyde
- (4-(Pyrimidin-4-yl)phenyl)carboxylic acid
- (4-(Pyrimidin-4-yl)phenyl)methane
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methanol group allows for hydrogen bonding, which can influence solubility and interaction with biological targets.
Properties
CAS No. |
1349717-72-1 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
InChI Key |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Cyclopentyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B11800860.png)
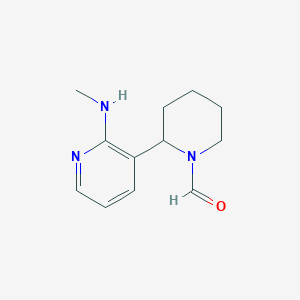
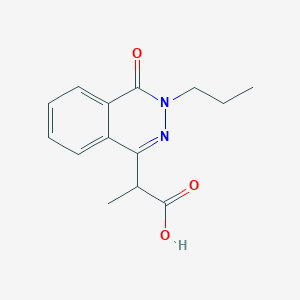

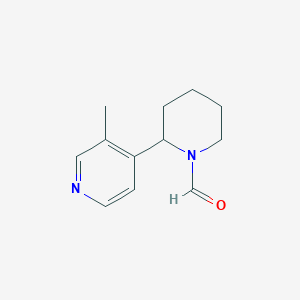
![(R)-1-(1-Cyclobutyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800883.png)
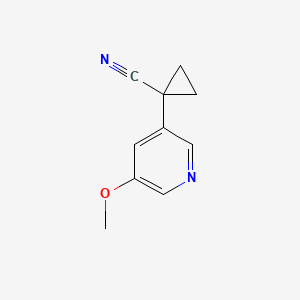
![(4-(Diethylamino)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11800899.png)
